molecular formula C10H11ClN2S B1519509 3-Benzyl-2,3-dihydro-1,3-thiazol-2-imine hydrochloride CAS No. 39913-88-7

3-Benzyl-2,3-dihydro-1,3-thiazol-2-imine hydrochloride

Cat. No.: B1519509
CAS No.: 39913-88-7
M. Wt: 226.73 g/mol
InChI Key: MVUPICKBYJNSEN-UHFFFAOYSA-N
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Description

3-Benzyl-2,3-dihydro-1,3-thiazol-2-imine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₁ClN₂S. It is a derivative of thiazole, a heterocyclic aromatic organic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-2,3-dihydro-1,3-thiazol-2-imine hydrochloride typically involves the reaction of benzylamine with thiazole derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable acid catalyst and at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-2,3-dihydro-1,3-thiazol-2-imine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or benzyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding sulfones or sulfoxides.

  • Reduction: Production of reduced thiazole derivatives.

  • Substitution: Introduction of various alkyl or benzyl groups at the thiazole ring.

Scientific Research Applications

3-Benzyl-2,3-dihydro-1,3-thiazol-2-imine hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used to study biological systems and pathways due to its reactivity with various biomolecules.

  • Medicine: It has potential therapeutic applications, including the development of new drugs.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3-Benzyl-2,3-dihydro-1,3-thiazol-2-imine hydrochloride is structurally similar to other thiazole derivatives, such as pramipexole and riluzole. These compounds share the thiazole ring but differ in their substituents and functional groups. The uniqueness of this compound lies in its benzyl group, which imparts distinct chemical and biological properties compared to other thiazole derivatives.

Comparison with Similar Compounds

  • Pramipexole

  • Riluzole

  • Benzo[d]thiazol-2(3H)-one derivatives

Properties

IUPAC Name

3-benzyl-1,3-thiazol-2-imine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S.ClH/c11-10-12(6-7-13-10)8-9-4-2-1-3-5-9;/h1-7,11H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUPICKBYJNSEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CSC2=N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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